Sodium (2-cyanophenyl)methanesulfinate
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Overview
Description
Sodium (2-cyanophenyl)methanesulfinate is an organosulfur compound with the molecular formula C8H6NNaO2S. It is a sodium salt of methanesulfinic acid, where the sulfinic acid group is attached to a 2-cyanophenyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-cyanophenyl)methanesulfinate typically involves the reaction of 2-cyanobenzyl chloride with sodium sulfinate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for sodium sulfinates, including this compound, often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Sodium (2-cyanophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Organosulfur Compounds: Formed through substitution reactions.
Scientific Research Applications
Sodium (2-cyanophenyl)methanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium (2-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis .
Comparison with Similar Compounds
Sodium methanesulfinate: Similar in structure but lacks the cyanophenyl group.
Sodium benzenesulfinate: Contains a benzene ring instead of a cyanophenyl group.
Sodium toluenesulfinate: Contains a toluene group instead of a cyanophenyl group.
Uniqueness: Sodium (2-cyanophenyl)methanesulfinate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation of the sulfinic acid group is required .
Biological Activity
Sodium (2-cyanophenyl)methanesulfinate is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₉H₈NNaO₂S
- Molecular Weight : 215.22 g/mol
The compound features a methanesulfinate group attached to a cyanophenyl moiety, which influences its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is believed to act as an enzyme inhibitor, disrupting biochemical pathways essential for cellular function. Such interactions can lead to various therapeutic effects, including antimicrobial and anti-inflammatory actions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 µg/mL | |
Staphylococcus aureus | 25 µg/mL | |
Pseudomonas aeruginosa | 30 µg/mL |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in immune cells.
- Table 2: Cytokine Production Inhibition
Cytokine | Concentration Tested | Inhibition (%) | Reference |
---|---|---|---|
TNF-α | 10 µg/mL | 70% | |
IL-6 | 10 µg/mL | 65% | |
IL-1β | 10 µg/mL | 60% |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a treatment option for resistant infections .
- Case Study on Inflammatory Diseases : Another study investigated the compound's effects on rheumatoid arthritis models. Treatment with this compound led to decreased joint inflammation and pain scores, indicating its potential as an anti-inflammatory agent .
Applications in Research and Industry
This compound serves as a versatile building block in organic synthesis, particularly for developing organosulfur compounds. Its unique chemical properties make it valuable in:
Properties
Molecular Formula |
C8H6NNaO2S |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;(2-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-3-1-2-4-8(7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
InChI Key |
QSAKRLJDSFWWIQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
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